molecular formula C15H17N3O2 B7514086 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide

4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide

Cat. No. B7514086
M. Wt: 271.31 g/mol
InChI Key: XPHLXBKZOGFSPF-UHFFFAOYSA-N
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Description

4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide, also known as AEP, is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential use in various scientific research applications, including as a tool for studying the mechanisms of action of certain neurotransmitters and receptors.

Scientific Research Applications

4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide has been used in various scientific research applications, including as a tool for studying the mechanisms of action of certain neurotransmitters and receptors. It has been found to selectively bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide has also been used to study the effects of serotonin on the activity of GABAergic interneurons in the hippocampus, a brain region involved in learning and memory.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide involves its selective binding to the serotonin 5-HT1A receptor. This binding leads to the activation of intracellular signaling pathways, which in turn modulate the activity of downstream effectors such as ion channels and enzymes. 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide has been found to increase the activity of GABAergic interneurons in the hippocampus, which may underlie its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide has been found to have anxiolytic and antidepressant effects in animal models. It has also been shown to increase the activity of GABAergic interneurons in the hippocampus, which may contribute to its anxiolytic and antidepressant effects. 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide has been found to have minimal side effects and is well-tolerated in animals.

Advantages and Limitations for Lab Experiments

4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide has several advantages for use in lab experiments. It is highly selective for the serotonin 5-HT1A receptor, which allows for the study of specific signaling pathways and downstream effects. 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide has been found to have minimal side effects and is well-tolerated in animals. However, 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide has some limitations for use in lab experiments. It is a relatively new compound, and its effects on human cells and tissues are not well-understood. Further research is needed to determine its safety and efficacy for use in humans.

Future Directions

There are several future directions for research on 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide. One area of research is the development of more selective and potent compounds that target the serotonin 5-HT1A receptor. Another area of research is the investigation of the effects of 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide on other neurotransmitter systems, such as the dopamine and noradrenaline systems. Additionally, further research is needed to determine the safety and efficacy of 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide for use in humans, including its potential use as a therapeutic agent for anxiety and depression.

Synthesis Methods

The synthesis of 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide involves the reaction of 3-ethynylaniline with acetic anhydride and piperazine. The reaction is carried out under reflux conditions in the presence of a catalyst such as pyridine. The product is then purified by recrystallization to obtain pure 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide.

properties

IUPAC Name

4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-3-13-5-4-6-14(11-13)16-15(20)18-9-7-17(8-10-18)12(2)19/h1,4-6,11H,7-10H2,2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHLXBKZOGFSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)NC2=CC=CC(=C2)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide

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